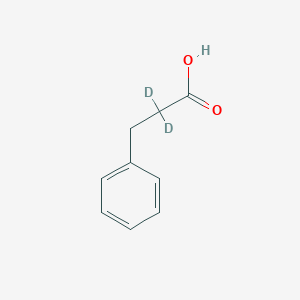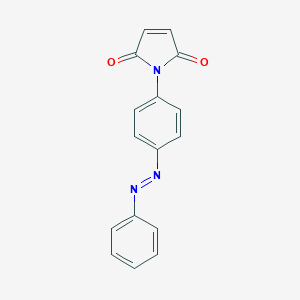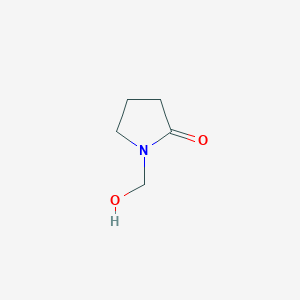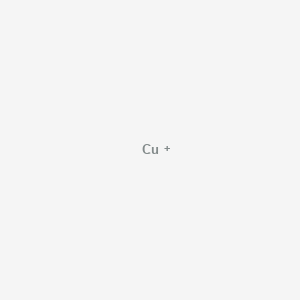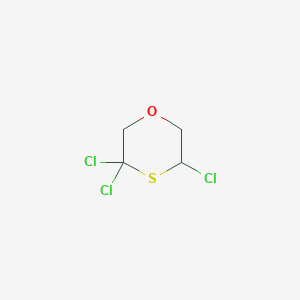
3,3,5-Trichloro-1,4-oxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trichloro-1,4-oxathiane, also known as TCOT, is a heterocyclic organic compound that contains a sulfur atom and three chlorine atoms. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3,3,5-Trichloro-1,4-oxathiane is not fully understood, but it is believed to be due to its ability to form covalent bonds with proteins and enzymes. This can lead to the inhibition of enzyme activity and the disruption of cellular processes.
Biochemische Und Physiologische Effekte
3,3,5-Trichloro-1,4-oxathiane has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,3,5-Trichloro-1,4-oxathiane is its ease of synthesis, which allows for the production of large quantities in the laboratory. However, 3,3,5-Trichloro-1,4-oxathiane is highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3,3,5-Trichloro-1,4-oxathiane. One potential area of research is the development of new antibiotics based on 3,3,5-Trichloro-1,4-oxathiane's antimicrobial properties. Another area of research is the development of new materials based on 3,3,5-Trichloro-1,4-oxathiane's unique properties, such as its ability to form covalent bonds with proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of 3,3,5-Trichloro-1,4-oxathiane and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3,3,5-Trichloro-1,4-oxathiane can be achieved through the reaction of 1,3-dichloro-2-propanol with sulfur in the presence of a catalyst. The product obtained is then treated with a base to form 3,3,5-Trichloro-1,4-oxathiane. This method has been widely used in the laboratory to produce 3,3,5-Trichloro-1,4-oxathiane in large quantities.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trichloro-1,4-oxathiane has been used in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 3,3,5-Trichloro-1,4-oxathiane has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of metal sulfides.
Eigenschaften
CAS-Nummer |
18327-93-0 |
|---|---|
Produktname |
3,3,5-Trichloro-1,4-oxathiane |
Molekularformel |
C4H5Cl3OS |
Molekulargewicht |
207.5 g/mol |
IUPAC-Name |
3,3,5-trichloro-1,4-oxathiane |
InChI |
InChI=1S/C4H5Cl3OS/c5-3-1-8-2-4(6,7)9-3/h3H,1-2H2 |
InChI-Schlüssel |
WKUWAKMHKSGDGZ-UHFFFAOYSA-N |
SMILES |
C1C(SC(CO1)(Cl)Cl)Cl |
Kanonische SMILES |
C1C(SC(CO1)(Cl)Cl)Cl |
Synonyme |
3,3,5-Trichloro-1,4-oxathiane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



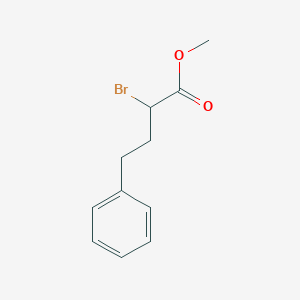
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
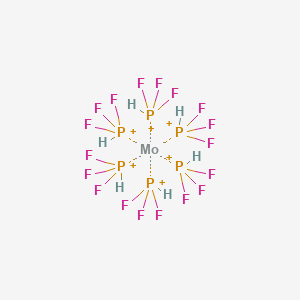
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
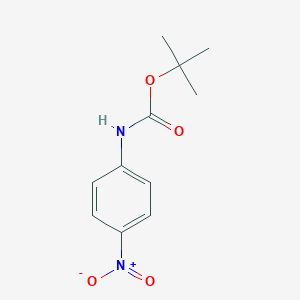
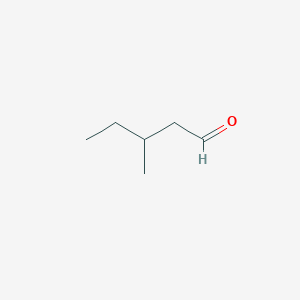
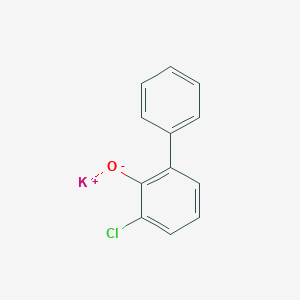
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
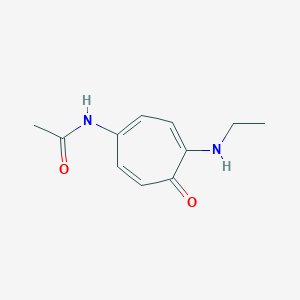
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
